![molecular formula C14H10ClN3O4S B13654623 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13654623.png)
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is an organic compound with the molecular formula C13H10ClN3O2S It is a derivative of pyrrolopyrimidine, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically involves multiple steps. One common method starts with the chlorination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine using phosphorus oxychloride to obtain a dichloro pyrimidine ring. This is followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to introduce the aldehyde group . The tosylation step involves the reaction of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with p-toluenesulfonyl chloride in the presence of triethylamine and 4-dimethylaminopyridine in dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidines, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various signaling pathways involved in cell proliferation, differentiation, and survival, making it a valuable tool in cancer research and therapy .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of the target compound.
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: A similar compound with a methyl group instead of a tosyl group.
4-Chloro-2-methylquinazoline: Another related compound with a quinazoline ring system.
Uniqueness
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the tosyl group enhances its solubility and stability, making it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal chemistry research.
Propiedades
Fórmula molecular |
C14H10ClN3O4S |
|---|---|
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O4S/c1-8-2-4-9(5-3-8)23(21,22)18-11(14(19)20)6-10-12(15)16-7-17-13(10)18/h2-7H,1H3,(H,19,20) |
Clave InChI |
JKACFWYSPHXCJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CN=C3Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


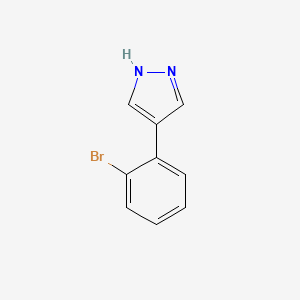

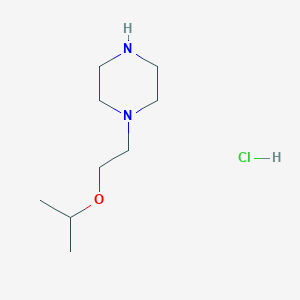
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid hydrochloride](/img/structure/B13654557.png)

![3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13654569.png)

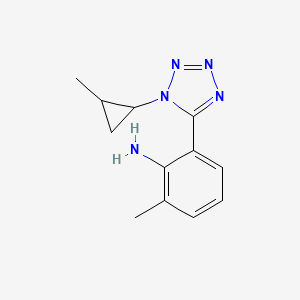

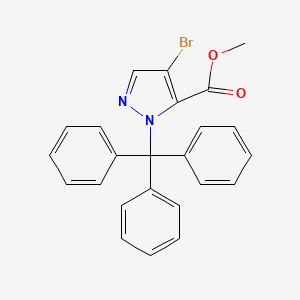

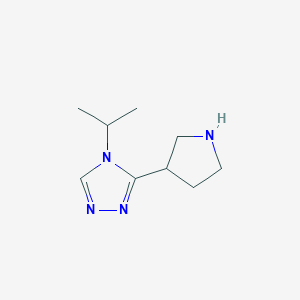
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13654621.png)
![Spiro[fluorene-9,9'-xanthen]-2-ylboronic acid](/img/structure/B13654622.png)
